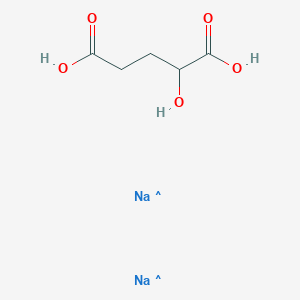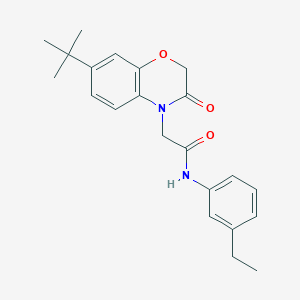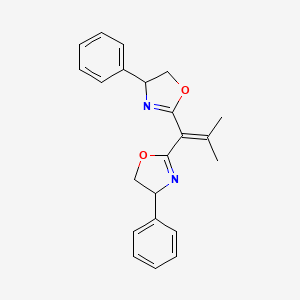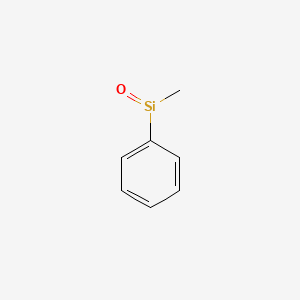
(S)-2-Hydroxyglutaric acid (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxyglutaric acid (disodium) is a chiral compound that plays a significant role in various biochemical processes. It is the disodium salt form of (S)-2-Hydroxyglutaric acid, which is an important intermediate in the metabolism of certain amino acids and is involved in the tricarboxylic acid cycle. This compound is of particular interest in medical research due to its association with metabolic disorders and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxyglutaric acid (disodium) typically involves the reduction of 2-oxoglutaric acid using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is carried out under controlled conditions to achieve high enantiomeric purity. The resulting (S)-2-Hydroxyglutaric acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of (S)-2-Hydroxyglutaric acid (disodium) often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the desired compound. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the disodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Hydroxyglutaric acid (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-oxoglutaric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to (S)-2-Hydroxyglutaric acid using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 2-Oxoglutaric acid.
Reduction: (S)-2-Hydroxyglutaric acid.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
(S)-2-Hydroxyglutaric acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular metabolism and its impact on metabolic pathways.
Medicine: Investigated for its potential in treating metabolic disorders such as 2-hydroxyglutaric aciduria, a rare genetic condition.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxyglutaric acid (disodium) involves its interaction with specific enzymes and metabolic pathways. It acts as a competitive inhibitor of certain dehydrogenases, affecting the tricarboxylic acid cycle and energy production in cells. The compound’s molecular targets include enzymes such as isocitrate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial for cellular respiration and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxoglutaric acid: A key intermediate in the tricarboxylic acid cycle, similar in structure but lacks the hydroxyl group.
Lactic acid (disodium): Another chiral compound involved in metabolic processes, but with a different functional group.
Succinic acid (disodium): A dicarboxylic acid involved in the tricarboxylic acid cycle, structurally similar but without the hydroxyl group.
Uniqueness
(S)-2-Hydroxyglutaric acid (disodium) is unique due to its specific chiral configuration and its role as an intermediate in both normal and pathological metabolic pathways. Its ability to inhibit certain enzymes and its involvement in metabolic disorders make it a compound of significant interest in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C5H8Na2O5 |
|---|---|
Poids moléculaire |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);; |
Clé InChI |
UVBKSRZGVBRXSI-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
![2,8-bis[4-(2-ethylhexyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12508770.png)
![3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}prop-2-enoic acid](/img/structure/B12508783.png)
![Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate](/img/structure/B12508787.png)
![N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12508789.png)


![N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B12508817.png)
![4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline](/img/structure/B12508822.png)



![4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one](/img/structure/B12508838.png)
![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)
